
5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential properties and reactivity of the compound . The first paper discusses a regioselective displacement reaction involving a brominated pyrimidine, which is somewhat structurally related to the pyridine ring in the target compound . The second paper details the synthesis of a brominated indazole derivative, which, while not the same, shares the bromine substitution pattern that could be relevant to the target compound's synthesis .
Synthesis Analysis
The synthesis of related compounds involves regioselective reactions and the use of secondary amines. In the first paper, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to a substituted pyrimidine . This suggests that a similar approach could potentially be used to synthesize the target compound by reacting a suitable brominated pyridine with a secondary amine, such as 4-methylpiperazine. The second paper describes a N1-arylation step, which could be analogous to a step in the synthesis of the target compound, where a nitrogen-containing ring is arylated .
Molecular Structure Analysis
While the exact molecular structure of "5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine" is not provided, the papers give insights into the crystal structures of similar compounds. The first paper reports that the synthesized pyrimidine crystallizes in the monoclinic crystal system , and the second paper describes the crystal structure of a brominated indazole derivative in the triclinic system . These findings suggest that the target compound may also crystallize in a well-defined crystal system, and its structure could be elucidated using similar techniques such as X-ray crystallography.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine", but they do provide information on the reactivity of brominated heterocycles. The presence of a bromine atom in these compounds typically facilitates further substitution reactions, such as the displacement with secondary amines . This implies that the target compound may also undergo similar reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. The crystallization behavior and the presence of hydrogen bonding in the crystal structures suggest that the target compound may also exhibit solid-state hydrogen bonding, which could affect its melting point and solubility . The spectroscopic characterization of the related compounds, including FT-IR, NMR, and elemental analysis, indicates that similar methods could be used to characterize the physical and chemical properties of the target compound .
科学研究应用
合成及化学性质
- Mishriky 和 Moustafa (2013) 的一项研究讨论了相关化合物 2-(4-甲基哌嗪-1-基)-4-苯基-6-(噻吩-2-基)-吡啶-3-腈的合成,通过亲核取代反应,这可以提供对 5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺的化学性质和合成方法的见解 (Mishriky & Moustafa, 2013)。
在合成新型衍生物中的应用
- Ahmad 等人 (2017) 描述了在铃木交叉偶联反应中使用 5-溴-2-甲基吡啶-3-胺合成新型吡啶衍生物。这表明 5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺 在创建新化合物中的潜在应用 (Ahmad et al., 2017)。
作为生物制剂的潜力
- Asghari 等人 (2016) 合成了类似化合物的衍生物,并评估了它们作为 15-脂氧合酶(一种参与炎症过程的酶)的潜在抑制剂。这项研究暗示了 5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺 的潜在生物学应用 (Asghari et al., 2016)。
抗菌活性
- Bayrak 等人 (2009) 探索了由异烟酸肼合成的化合物的新化合物的抗菌活性,这可能为 5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺 (Bayrak et al., 2009)。
晶体学分析
- Doulah 等人 (2014) 进行了一项区域选择性取代反应研究,其中包括 X 射线晶体学分析。此类分析技术可能与了解 5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺 (Doulah et al., 2014)。
光物理性质
- Toche 和 Chavan (2013) 研究了噻吩并[3, 2-c]吡啶衍生物的荧光行为,表明 5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺 可以探索类似的光物理性质 (Toche & Chavan, 2013)。
其他研究
- 其他一些研究探索了与 5-溴-2-(4-甲基哌嗪-1-基)吡啶-3-胺 相似的化合物的合成和潜在应用,表明了广泛的化学和生物学研究应用。这些包括合成新的多晶型和衍生物,探索抗菌和抗癌特性,以及研究相关化合物的晶体结构和光物理行为 (Abdelriheem et al., 2017); (Abdel‐Latif et al., 2019); (Bakavoli et al., 2006)。
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with serine/threonine-protein kinases , which play a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
This can result in alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on its potential targets, it might induce changes in cell cycle progression and dna repair mechanisms .
属性
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKIRALZZZBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)
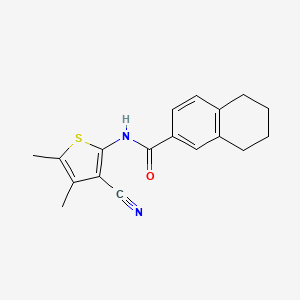
![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)
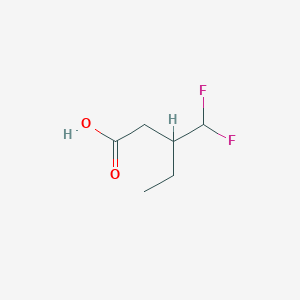
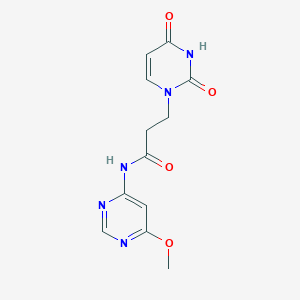
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)


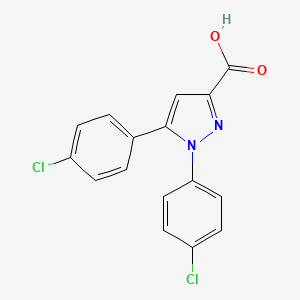
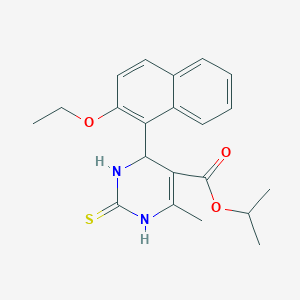
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B3014310.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3014312.png)
